![molecular formula C15H19ClN2O3S B7702526 N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7702526.png)
N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide
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Overview
Description
N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It is a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mechanism of Action
N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide is a selective inhibitor of HDAC6, which is a member of the histone deacetylase family of enzymes that play a role in the regulation of gene expression. HDAC6 is involved in the deacetylation of non-histone proteins, such as tubulin, HSP90, and cortactin, which are important for various cellular processes, including cell division, migration, and survival. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated proteins, which can alter cellular signaling pathways and lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the proliferation and migration of cancer cells by altering the expression of genes involved in these processes. In animal models of neurodegenerative diseases, this compound has been shown to improve motor function and reduce the accumulation of toxic proteins in the brain. In addition, this compound has been shown to reduce inflammation and autoimmune responses in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide in lab experiments is its selectivity for HDAC6, which allows for the specific inhibition of this enzyme without affecting other HDACs. This can help to avoid unwanted side effects and improve the efficacy of the treatment. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, its effects on non-cancerous cells and tissues are not well understood, which could limit its clinical application.
Future Directions
There are several future directions for the research on N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its effects on the immune system, particularly in the context of autoimmune diseases. Additionally, further studies are needed to understand the long-term effects of this compound on non-cancerous cells and tissues, as well as its potential for combination therapy with other drugs.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide involves the reaction of 3-acetylphenylboronic acid with 4-chlorobenzenesulfonyl chloride to form the corresponding aryl sulfonyl chloride. This intermediate is then reacted with piperidine-3-carboxamide to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity.
Scientific Research Applications
N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease. In addition, this compound has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-cyclopropylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c16-12-3-7-14(8-4-12)22(20,21)18-9-1-2-11(10-18)15(19)17-13-5-6-13/h3-4,7-8,11,13H,1-2,5-6,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUMGRPJGULNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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